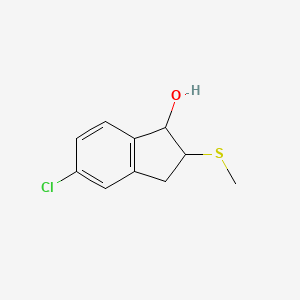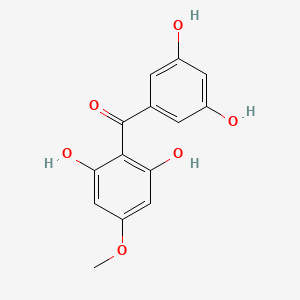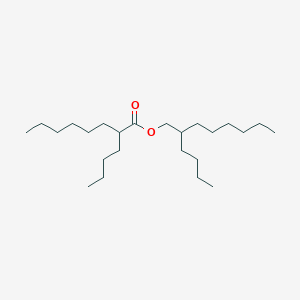
2-Butyloctyl 2-butyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctyl 2-butyloctanoate is an organic compound classified as an ester. It is formed by the esterification of 2-butyloctanol and 2-butyloctanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyloctyl 2-butyloctanoate typically involves the esterification reaction between 2-butyloctanol and 2-butyloctanoic acid. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient contact between the reactants and the catalyst, leading to higher yields and purity of the ester product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester .
Chemical Reactions Analysis
Types of Reactions
2-Butyloctyl 2-butyloctanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-butyloctanol and 2-butyloctanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under oxidative conditions, the ester can be converted to corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-butyloctanol and 2-butyloctanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and alcohols.
Scientific Research Applications
2-Butyloctyl 2-butyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential as a bio-compatible ester in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-conditioning effects
Mechanism of Action
The mechanism of action of 2-butyloctyl 2-butyloctanoate primarily involves its interaction with biological membranes. As an ester, it can penetrate lipid bilayers and enhance the permeability of active ingredients in topical formulations. The compound’s emollient properties help to maintain skin hydration and improve the delivery of other active compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyloctyl 2-butyldecanoate
- 2-Butyloctyl 2-hexyldecanoate
- 2-Butyloctyl 2-octyldodecanoate
Uniqueness
2-Butyloctyl 2-butyloctanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balanced combination of hydrophobicity and emollient properties, making it particularly suitable for use in cosmetic and pharmaceutical formulations .
Properties
CAS No. |
221333-66-0 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-butyloctyl 2-butyloctanoate |
InChI |
InChI=1S/C24H48O2/c1-5-9-13-15-18-22(17-11-7-3)21-26-24(25)23(19-12-8-4)20-16-14-10-6-2/h22-23H,5-21H2,1-4H3 |
InChI Key |
ZPGSXEKHMWBPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C(CCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


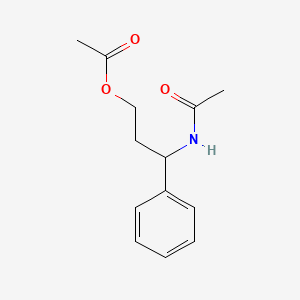

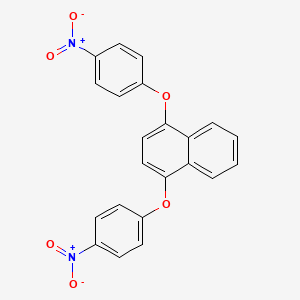


![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
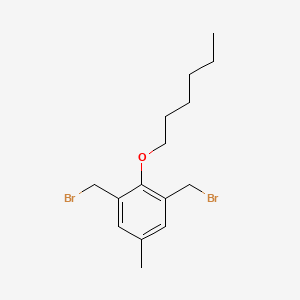
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
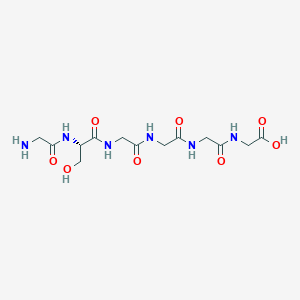
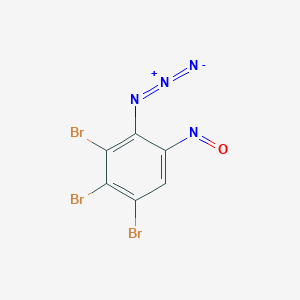
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
